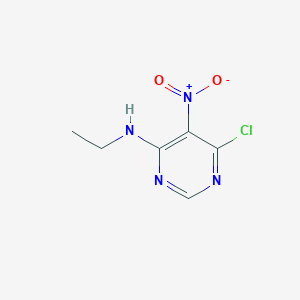

6-chloro-N-ethyl-5-nitropyrimidin-4-amine

描述

Overview of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are fundamental to the development of new technologies and therapies. parchem.comcookechem.com These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are ubiquitous in nature, forming the core of essential biomolecules like nucleic acids (purines and pyrimidines), vitamins, and alkaloids. molaid.com Their structural diversity and ability to engage in various intermolecular interactions, such as hydrogen bonding, make them ideal candidates for drug design. In fact, a significant percentage of FDA-approved drugs feature a nitrogen-containing heterocyclic moiety. molaid.comhxchem.net Beyond medicine, these compounds are integral to materials science, finding applications as corrosion inhibitors, polymers, and dyes. parchem.comcookechem.comhxchem.net

Importance of Pyrimidine (B1678525) Scaffold in Chemical Research

Among the vast family of nitrogenous heterocycles, the pyrimidine ring system is of paramount importance. localpharmaguide.com As a core component of the nucleobases uracil, thymine, and cytosine, it is a building block of life itself. molaid.comlocalpharmaguide.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. a2bchem.comhxchem.netguidechem.com The pyrimidine scaffold's ability to be readily functionalized allows chemists to modulate its physicochemical properties, such as solubility and lipophilicity, thereby optimizing its potential as a therapeutic agent. a2bchem.com Consequently, a substantial number of patents have been filed for pyrimidine-based compounds, underscoring their ongoing significance in the quest for new medicines. guidechem.com

Electron-Deficient Pyrimidine Rings: Unique Reactivity Profiles

The pyrimidine ring is classified as an electron-deficient heterocycle. The presence of two electronegative nitrogen atoms at the 1 and 3 positions leads to a significant withdrawal of electron density from the carbon atoms of the ring. chemrxiv.org This electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, a characteristic that defines much of its reactivity. The positions most prone to nucleophilic substitution are C-2, C-4, and C-6, which are rendered electrophilic by the adjacent nitrogen atoms. chemrxiv.orgzenodo.org Conversely, electrophilic substitution is generally difficult unless the ring is "activated" by the presence of electron-donating groups. chemrxiv.org This distinct reactivity profile makes pyrimidines versatile platforms for constructing more complex molecular architectures.

Focus on Halogenated and Nitro-Substituted Pyrimidines as Versatile Building Blocks

The introduction of halogen and nitro groups onto the pyrimidine ring further enhances its utility as a synthetic intermediate. Halogenated pyrimidines, particularly those bearing chlorine atoms, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. zenodo.orgrsc.org The chloro group can be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a straightforward method for introducing diverse functional groups. rsc.org

The nitro group, a strong electron-withdrawing group, further activates the pyrimidine ring towards nucleophilic attack. chemrxiv.orgrsc.org Its presence can significantly influence the regioselectivity of substitution reactions on di- or tri-substituted pyrimidines. rsc.orgchemicalbook.com Moreover, the nitro group itself is a versatile functional handle that can be reduced to an amino group, opening up further avenues for derivatization. The combined presence of both a halogen and a nitro group, as seen in the title compound, creates a highly reactive and synthetically valuable building block. researchgate.net

Research Context and Utility of 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

This compound emerges from this chemical context as a molecule of significant interest. Its structure, featuring a pyrimidine core substituted with a reactive chloro group, an activating nitro group, and an N-ethylamino side chain, makes it a prime candidate for the synthesis of more complex, biologically active molecules. The starting material for many related compounds is 4,6-dichloro-5-nitropyrimidine (B16160), a highly reactive precursor where the two chloro groups can be sequentially substituted. guidechem.comrsc.org

The reactivity of the chloro group at the 6-position is enhanced by the adjacent electron-withdrawing nitro group at the 5-position, making it susceptible to displacement by various nucleophiles. rsc.org This allows for the strategic introduction of additional functional groups to build molecular diversity. For instance, similar 4-amino-6-chloro-5-nitropyrimidines are key intermediates in the synthesis of purine (B94841) analogs, which are an important class of compounds in medicinal chemistry. rsc.org While specific, in-depth research on the direct applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for their potential as therapeutic agents. The study of its reactivity and the development of synthetic routes utilizing this compound contribute to the broader effort of creating novel chemical entities for drug discovery and other applications.

Chemical and Physical Properties

Below are tables detailing the known properties of this compound and a selection of related compounds.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 25710-24-1, 330550-93-1 | parchem.comcookechem.commolaid.comlocalpharmaguide.coma2bchem.com |

| Molecular Formula | C6H7ClN4O2 | cookechem.comlocalpharmaguide.com |

| Molecular Weight | 202.6 g/mol | cookechem.comlocalpharmaguide.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Table 2: Properties of Related Pyrimidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | C4HCl2N3O2 | 193.98 |

| 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | C4H3ClN4O2 | 174.54 |

| 6-chloro-N-methyl-5-nitropyrimidin-4-amine | 23126-82-1 | C5H5ClN4O2 | 188.57 |

| N-Benzyl-6-chloro-5-nitropyrimidin-4-amine | 54413-44-4 | C11H9ClN4O2 | 264.67 |

Structure

3D Structure

属性

IUPAC Name |

6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O2/c1-2-8-6-4(11(12)13)5(7)9-3-10-6/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWZTXOPAHHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428065 | |

| Record name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-24-1 | |

| Record name | 6-Chloro-N-ethyl-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro N Ethyl 5 Nitropyrimidin 4 Amine and Congeneric Pyrimidines

Direct Synthesis Strategies

Direct synthesis strategies provide efficient routes to functionalized pyrimidines by modifying readily available pyrimidine (B1678525) precursors. These methods are valued for their straightforwardness and adaptability.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Systems

The nucleophilic aromatic substitution (SNAr) reaction is a fundamental and widely used method for the synthesis of substituted pyrimidines. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, makes it highly susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups and bearing good leaving groups like halogens. acs.org This reactivity is significantly higher than that of chlorobenzene, with 2-chloropyrimidine (B141910) being estimated to be 10¹⁴ to 10¹⁶ times more reactive. nih.gov The generally accepted mechanism for these reactions involves a two-step addition-elimination sequence through a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.

The synthesis of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine is typically achieved through the direct amination of a suitable chlorinated pyrimidine precursor. The logical starting material for this transformation is 4,6-dichloro-5-nitropyrimidine (B16160). The reaction involves the selective substitution of one of the chlorine atoms by ethylamine (B1201723).

The general approach involves reacting the dichlorinated pyrimidine with the amine, often in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction. mdpi.com The heteroarylation of a sterically unhindered amine can proceed smoothly, sometimes resulting in nearly quantitative yields of the monoaminated product. nih.gov For instance, the reaction of 4,6-dichloropyrimidine (B16783) with various adamantane-containing amines has been shown to produce mono-aminated products in good yields. nih.gov Similarly, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with different amines under refluxing ethanol (B145695) with triethylamine (B128534) as a base yields the corresponding mono-substituted compounds. mdpi.com

In the specific case of synthesizing this compound, the reaction would proceed as follows:

Reactants : 4,6-dichloro-5-nitropyrimidine and ethylamine.

Transformation : One equivalent of ethylamine acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This leads to the displacement of a chloride ion and the formation of the N-ethylamino group.

Product : this compound.

This type of selective monoamination is a common and practical strategy for building molecular complexity on the pyrimidine scaffold.

A critical aspect of SNAr reactions on poly-substituted pyrimidines is regioselectivity—the preferential reaction at one position over another. In polychlorinated pyrimidines, the reactivity of the halogen atoms is not uniform. For di- and trichloropyrimidines, the general order of reactivity for SNAr reactions is C4(6) > C2 >> C5. acs.orgguidechem.com This inherent reactivity pattern means that nucleophilic attack will preferentially occur at the 4 or 6 positions.

The regioselectivity of these reactions is profoundly influenced by the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com

Electron-withdrawing groups (EWGs) : An EWG, such as a nitro group (-NO₂) or a cyano group (-CN) at the C5 position, strongly activates the adjacent C4 and C6 positions towards nucleophilic attack. youtube.comresearchgate.net This is due to the ability of the EWG to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com Therefore, in the synthesis of this compound from 4,6-dichloro-5-nitropyrimidine, the nitro group at C5 makes both the C4 and C6 positions highly electrophilic and susceptible to substitution. The reaction with ethylamine will thus readily occur at either the C4 or C6 position.

Electron-donating groups (EDGs) : Conversely, an electron-donating group, such as an amino or methoxy (B1213986) group, can alter the typical selectivity. For example, an EDG at the C6 position can direct nucleophilic substitution to the C2 position. wuxiapptec.com

In many cases, SNAr reactions on 2,4-dichloropyrimidines yield a mixture of C4 and C2 substituted isomers, with the C4 isomer usually predominating. acs.org However, specific reaction conditions or the presence of certain substituents can enhance the selectivity for one isomer over the other. guidechem.comwuxiapptec.com For 2,4-dichloropyrimidines with an electron-withdrawing substituent at C5, the reaction with amine nucleophiles occurs with outstanding regioselectivity for the displacement of the C4 halogen. researchgate.net

| Pyrimidine Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Amines | C4-Substitution Favored | acs.org |

| 2,4-Dichloro-6-methoxypyrimidine | Amines | C2-Substitution Favored | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine (B15318) | Amines | C4-Substitution Highly Favored | researchgate.net |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C2-Substitution Exclusive | wuxiapptec.com |

The efficiency and outcome of SNAr reactions are highly dependent on the chosen reaction conditions, including the solvent, base, and temperature.

Solvent : The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the cationic species, leaving the nucleophile more reactive. researchgate.netrsc.org Polar protic solvents like ethanol can also be effective and may influence regioselectivity. acs.orgmdpi.com For instance, studies on 2,4,6-trichloropyrimidine (B138864) showed higher regioselectivity for C4-substitution in polar solvents like ethanol. acs.org In some cases, environmentally benign solvents like water, in the presence of additives or specific bases, have been successfully employed. nih.govrsc.org

Base : A base is typically required to scavenge the acid (e.g., HCl) produced during the amination reaction. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). acs.orgmdpi.comguidechem.com The choice of base can be crucial; for example, using n-butanol with DIPEA has been reported to yield a single product with substitution at the C4 position in 2,4-dichloropyrimidine systems, avoiding the formation of hard-to-separate isomers. guidechem.com The alkalinity of the reaction medium can also influence the formation of side products. mdpi.com

Temperature : SNAr reactions on activated pyrimidines can often be carried out at or below room temperature. researchgate.net However, less reactive substrates or nucleophiles may require elevated temperatures (reflux) to proceed at a reasonable rate. mdpi.comresearchgate.net For example, the reaction of 2,4-dichloro-5-nitropyrimidine with many amines is rapid even at low temperatures, while other systems may require heating to 40-90 °C. researchgate.net

| Substrate | Amine | Conditions (Solvent/Base/Temp) | Outcome | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Ethanol / TEA / Reflux | Good for mono-substitution | mdpi.com |

| 2,4-Dichloropyrimidine | Various Amines | n-Butanol / DIPEA | High selectivity for C4-substitution | guidechem.com |

| 2,4,6-Trichloropyrimidine | Anilines | Ethanol | High regioselectivity for C4-isomer | acs.org |

| 2-Chloropyrimidine | Various Amines | Water / KF / 100 °C | Effective "green" conditions | nih.gov |

Palladium-Catalyzed C-N Coupling Reactions of Chloro-Substituted Pyrimidines

While SNAr is a powerful tool, modern synthetic chemistry has also embraced transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has emerged as a versatile and widely adopted method for coupling amines with aryl and heteroaryl halides. wikipedia.orglibretexts.org This reaction has significantly expanded the scope of C-N bond formation, often succeeding where classical methods fail and frequently proceeding under milder conditions. wikipedia.org

This methodology is applicable to chloro-substituted pyrimidines, providing an alternative route to compounds like this compound. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. libretexts.org In some instances, palladium-catalyzed amination can offer superior regioselectivity compared to the corresponding SNAr reaction. acs.orgacs.org For example, the amination of 6-aryl-2,4-dichloropyrimidine with aniline (B41778) showed improved C4/C2 regioselectivity under palladium catalysis (91:9) compared to SNAr conditions (70:30). acs.org

The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium catalyst and, most importantly, the phosphine (B1218219) ligand coordinated to the metal center. The ligand plays a crucial role in stabilizing the palladium catalyst, facilitating the steps of the catalytic cycle, and influencing the reaction's scope and efficiency.

Over the years, several generations of ligands have been developed to improve the amination of challenging substrates, including electron-rich and sterically hindered aryl chlorides. wikipedia.org

Bulky Phosphine Ligands : The development of bulky and electron-rich mono- and bidentate phosphine ligands has been a major breakthrough. wikipedia.org Ligands such as diphenylphosphinobinaphthyl (BINAP) were among the first to show broad utility. wikipedia.org More advanced systems include dialkylbiaryl phosphine ligands (e.g., BrettPhos) developed by the Buchwald group and ferrocene-based ligands (e.g., Josiphos) from the Hartwig group. wikipedia.orglibretexts.org These sterically hindered ligands are remarkably active, enabling the coupling of a wide variety of amines with aryl chlorides under mild conditions. wikipedia.org

Catalyst Optimization : The choice of ligand must be optimized for the specific substrate and amine combination. For instance, in the di-amination of 4-amino-6-chloropyrimidine, the use of bulky ligands like DavePhos did not necessarily lead to an increase in product yield without also increasing the amine stoichiometry. nih.gov In other systems, specific palladium-ligand complexes have been found to be highly effective, sometimes with catalyst loadings as low as 0.005 mol%. acs.orgnih.gov Optimization of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., NaOtBu, Cs₂CO₃, LiHMDS) is also essential for achieving high yields and selectivity. libretexts.orgresearchgate.net

Scope and Limitations with Various Amine Nucleophiles

The reaction of 4,6-dichloropyrimidines with amine nucleophiles is a cornerstone for creating diverse substituted pyrimidines. The scope of this reaction is broad, encompassing primary and secondary aliphatic amines, as well as anilines. acs.orgnih.gov However, the reactivity and selectivity can be influenced by the nature of the amine.

For instance, in the SNAr of 2,4-dichloropyrimidines, reactions with various amines including anilines, benzylamines, and aliphatic primary or secondary amines consistently show regioselectivity for substitution at the 4-position. nih.gov In the case of 2,4,6-trichloropyrimidine, aniline and secondary aliphatic amines selectively displace the chloride at the 4-position when weak bases are used. researchgate.net

Limitations and alternative selectivities can arise. Palladium-catalyzed aminations of 6-aryl-2,4-dichloropyrimidines are effective for aliphatic secondary amines and anilines but are not suitable for aliphatic primary amines due to significant side reactions. acs.org Furthermore, the reaction of 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position demonstrates excellent selectivity for substitution at the C-4 position with most amines, but tertiary amine nucleophiles can exhibit excellent C-2 selectivity. researchgate.net

The table below summarizes the outcomes with different amine nucleophiles on various dichloropyrimidine systems.

| Pyrimidine Substrate | Amine Nucleophile | Conditions/Catalyst | Observed Selectivity |

| 2,4-Dichloropyrimidine | Anilines, Benzylamines, Aliphatic Amines | Various | Predominantly C-4 substitution nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines, Anilines | Pd(OAc)₂/dppb, LiHMDS | High C-4 regioselectivity acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Primary Amines | Pd-catalyzed | Significant side reactions acs.org |

| 2,4-Dichloropyrimidine (with C-5 EWG) | Tertiary Amines | - | Excellent C-2 selectivity researchgate.net |

| 2,4,6-Trichloropyrimidine | Anilines, Secondary Aliphatic Amines | Weak base | Selective C-4 displacement researchgate.net |

Comparison with Conventional SNAr Approaches in terms of Yield and Selectivity

Conventional SNAr reactions often require forcing conditions, such as high temperatures, which can limit their applicability. chemrxiv.org However, modern methodologies have been developed to improve yields and selectivity under milder conditions.

For example, a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine provides strong C-4 selectivity with low catalyst loading for aliphatic secondary amines and anilines. acs.org Interestingly, for aromatic amines, it was discovered that the reaction proceeds with high regioselectivity even without a catalyst. acs.org

The use of aqueous media with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has emerged as a sustainable approach. This method has been shown to give high yields, and in some large-scale reactions, the product can be isolated by simple filtration, avoiding the need for organic solvents for purification. d-nb.info For the SNAr reaction of 2-fluoronitrobenzene with benzylamine, the HPMC/water system with KOH as a base resulted in a 90% isolated yield, which is comparable to or better than conventional methods using organic solvents like DMF. d-nb.info

The following table compares different methodologies for SNAr reactions in terms of yield.

| Reaction | Methodology | Solvent | Base | Yield |

| 2-Fluoronitrobenzene + Benzylamine | Conventional | DMF | K₂CO₃ | 92% d-nb.info |

| 2-Fluoronitrobenzene + Benzylamine | Aqueous with additive | 0.1 wt% HPMC/water | KOH | 90% d-nb.info |

| 2-Fluoronitrobenzene + Benzylamine | Aqueous with additive | 2 wt% TPGS-750-M/water | K₃PO₄ | 74% d-nb.info |

| 2-Fluoronitrobenzene + Benzylamine | Aqueous without additive | Water | KOH | 64% d-nb.info |

Synthesis via Stepwise Functionalization of Poly-Substituted Pyrimidines

A common and versatile strategy for synthesizing asymmetrically substituted pyrimidines like this compound involves the stepwise functionalization of a poly-substituted precursor. This approach allows for controlled and selective introduction of different functional groups.

Preparation of Dihalo-Nitropyrimidine Starting Materials (e.g., 4,6-Dichloro-5-nitropyrimidine)

The key starting material, 4,6-dichloro-5-nitropyrimidine, is typically synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392). chemicalbook.com A widely used method involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine using a chlorinating agent like phosphorus oxychloride. chemicalbook.comguidechem.com This reaction is often carried out in the presence of a tertiary amine base such as N,N-dimethylaniline, and heating is required to drive the reaction to completion. guidechem.com After the reaction, the excess phosphorus oxychloride is removed, and the product is isolated by pouring the reaction mixture onto ice, followed by filtration and extraction. guidechem.com

An alternative route to a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, starts from acetamidine (B91507) hydrochloride and diethyl malonate. asianpubs.org This multi-step synthesis involves cyclization, nitration, and finally chlorination with phosphorus oxychloride to yield the dihalonitropyrimidine. asianpubs.org

Selective Monosubstitution Strategies

The two chlorine atoms at the 4 and 6 positions of 4,6-dichloro-5-nitropyrimidine are susceptible to nucleophilic substitution. The differential reactivity of these two positions can be exploited to achieve selective monosubstitution, which is a critical step in the synthesis of asymmetrically substituted pyrimidines.

The regioselectivity of nucleophilic substitution on dichloropyrimidines is a complex phenomenon influenced by the electronic and steric effects of other substituents on the ring. wuxiapptec.com For 2,4-dichloropyrimidines, substitution is generally favored at the C-4 position. wuxiapptec.com However, for 4,6-dichloropyrimidines, the presence of the nitro group at the 5-position activates both chlorine atoms, but subtle differences in reactivity can be leveraged by controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

For instance, reacting 4,6-dichloro-5-nitropyrimidine with one equivalent of an amine nucleophile under controlled, mild conditions can favor the formation of the monosubstituted product.

Introduction of the N-Ethylamino Moiety

The final step in the synthesis of the target compound involves the introduction of the N-ethylamino group. This is achieved through a nucleophilic aromatic substitution reaction where ethylamine acts as the nucleophile, displacing one of the chlorine atoms on the dihalo-nitropyrimidine precursor.

Specifically, starting from 4,6-dichloro-5-nitropyrimidine, a selective monosubstitution with ethylamine would lead to the formation of this compound. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the HCl generated during the reaction. The control of stoichiometry and reaction temperature is crucial to prevent disubstitution.

Exploration of Unexpected Reactivity in Pyrimidine Aminations

While SNAr reactions on chloropyrimidines are generally predictable, unexpected reactivity can occur, leading to the formation of unanticipated products.

One study reported that the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines at room temperature did not yield the expected 6-alkoxy-4-alkylamino-5-nitropyrimidine. Instead, the disubstituted dialkylamine pyrimidine was the preferred product. chemrxiv.org This was surprising because the disubstitution of two chlorine atoms in 4,6-dichloro-5-nitropyrimidine typically requires more forceful conditions. chemrxiv.org This suggests that in this specific system, the alkoxy group is a better leaving group than the chlorine atom during the second substitution. chemrxiv.org

In another instance, the reaction of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one led to the formation of 4,6-dipyrazolyl derivatives of 5-nitropyrimidine (B80762) and also a dipyrazolylmethane derivative. researchgate.net Similarly, reaction with 2-methylindole (B41428) resulted in a diindolylmethane and a trisindolylmethane. researchgate.net These outcomes highlight that the pyrimidine ring can participate in reactions beyond simple SNAr at the chloro-substituted carbons.

Furthermore, research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde revealed that under certain conditions, a cascade of amination, solvolysis, and condensation reactions can occur, leading to complex heterocyclic systems. mdpi.com Deamination has also been observed as an unexpected reaction pathway in the hydrolysis of certain pyrimidine derivatives. nih.govnih.gov

Aminolysis of Alkoxy Groups vs. Chlorine Atoms in Nitro-Activated Pyrimidines

In the sequential synthesis of polysubstituted pyrimidines, the relative reactivity of different leaving groups is paramount for controlling the outcome. researchgate.net Conventionally, in nucleophilic aromatic substitutions, chlorine is considered a better leaving group than an alkoxy group. A common synthetic strategy involves first reacting a dichloropyrimidine with an alcohol to form an alkoxy-chloro-pyrimidine intermediate. rsc.orgresearchgate.net The subsequent step is expected to involve the displacement of the remaining chlorine atom by an amine to yield the desired alkoxy-amino-pyrimidine. rsc.org

However, recent research has uncovered an unexpected reaction pathway in the case of 6-alkoxy-4-chloro-5-nitropyrimidines. rsc.orgrsc.orgchemrxiv.org When these substrates were treated with various primary amines, the reaction did not yield the expected 6-alkoxy-4-alkylamino-5-nitropyrimidine. Instead, the unexpected symmetric 4,6-dialkyl/arylamino-5-nitropyrimidine was the major product, indicating that the alkoxy group was preferentially displaced over the chlorine atom. rsc.orgresearchgate.net This surprising reactivity was confirmed to be a general phenomenon, observed with different alkoxy groups and a range of primary amines. researchgate.net

Computational studies were conducted to provide a theoretical explanation for this unusual selectivity. rsc.orgrsc.org The results suggest that the reaction mechanism for the aminolysis of the alkoxy group is facilitated by the formation of pre-reactive molecular complexes, a phenomenon not widely reported in SNAr reactions. rsc.orgchemrxiv.org These complexes, along with specific Meisenheimer complexes, are believed to play a key role in the reaction pathway where the alkoxy group is the leaving group. rsc.orgresearchgate.netchemrxiv.org In contrast, when the leaving group was a chlorine atom, no such stabilizing molecular complexes were found in the computational models. rsc.orgresearchgate.net This suggests that the pre-organization of the reactants in these complexes lowers the activation energy for the displacement of the alkoxy group, making it the kinetically favored pathway under mild conditions. rsc.orgrsc.org

Table 1: Reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines with Primary Amines This table illustrates the unexpected product formation where the alkoxy group is substituted instead of the chlorine atom.

| Starting Material (Substrate) | Nucleophile | Expected Product | Observed Product | Citation |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary Amine (R-NH₂) | 6-alkoxy-4-alkylamino-5-nitro-pyrimidine | 4,6-bis(alkylamino)-5-nitropyrimidine | rsc.orgresearchgate.net |

| 6-methoxy-4-chloro-5-nitropyrimidine | 12 different primary amines | 6-methoxy-4-alkylamino-5-nitro-pyrimidine | Symmetric 4,6-dialkylamino-5-nitropyrimidines | rsc.orgresearchgate.net |

Factors Influencing Product Distribution and Selectivity in Sequential Substitutions

The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidine rings is highly sensitive to a variety of factors, leading to potentially different product distributions from the same starting material. wuxiapptec.com Key factors include the electronic properties of substituents on the pyrimidine ring, the nature of the nucleophile, and steric effects. wuxiapptec.comacs.org

For 5-nitro-substituted 2,4- and 4,6-dichloropyrimidines, the strong electron-withdrawing nitro group activates the ring for nucleophilic attack. In the case of 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent. However, in 2,4-dichloropyrimidines, the positions are distinct. Nucleophilic substitution on 2,4-dichloropyrimidines is typically selective for the C-4 position. wuxiapptec.comstackexchange.com This preference is explained by frontier molecular orbital (FMO) theory; the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack. wuxiapptec.commdpi.com The stability of the intermediate Meisenheimer complex also favors attack at C-4, as the negative charge can be delocalized over both ring nitrogens. stackexchange.com

However, this inherent selectivity can be altered. The presence of other substituents on the ring can change the electronic distribution. For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can reverse the typical selectivity, making the C-2 position the preferred site for substitution. wuxiapptec.com Quantum mechanical (QM) calculations of LUMO maps and reaction energy profiles have become powerful tools for predicting this regioselectivity, which can be sensitive to subtle electronic and steric changes. wuxiapptec.comchemrxiv.org

A remarkable example of how the nucleophile dictates selectivity is seen in the reaction of 2,4-dichloro-5-nitropyrimidine. researchgate.net While secondary amines like diethylamine (B46881) react with excellent selectivity at the C-4 position, tertiary amines show a pronounced preference for the C-2 position. researchgate.net This switch in regioselectivity is significant, as the reaction with tertiary amines proceeds via an initial attack at C-2, followed by an in-situ N-dealkylation to give the formal product of a secondary amine substitution at the C-2 position. researchgate.net This demonstrates that the choice of nucleophile is a critical factor for controlling the product distribution in sequential substitution reactions. researchgate.net

Table 2: Factors Governing Regioselectivity in Dichloronitropyrimidine Substitution

| Pyrimidine Substrate | Factor | Preferred Position of Attack | Outcome/Product | Citation |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Inherent Electronic Properties (LUMO) | C-4 | 2-Chloro-4-substituted pyrimidine | wuxiapptec.comstackexchange.com |

| 2,4-Dichloropyrimidine with C-6 electron-donating group | Electronic Effect of Substituent | C-2 | 4-Chloro-2-substituted pyrimidine | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine | Nature of Nucleophile (Secondary Amine) | C-4 | 4-(Dialkylamino)-2-chloro-5-nitropyrimidine | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Nature of Nucleophile (Tertiary Amine) | C-2 | 2-(Alkylamino)-4-chloro-5-nitropyrimidine (after dealkylation) | researchgate.net |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Stabilizing Pre-reactive Complexes | C-6 (Alkoxy position) | 4,6-bis(alkylamino)-5-nitropyrimidine (disubstituted product) | rsc.orgresearchgate.net |

Reactivity and Chemical Transformations of 6 Chloro N Ethyl 5 Nitropyrimidin 4 Amine

Reactivity of the Halogen (Chlorine) Substituent

The chlorine atom at the C6 position of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine is the most reactive site for nucleophilic attack and metal-catalyzed cross-coupling reactions due to the electronic activation conferred by the adjacent nitro group and the pyrimidine (B1678525) ring nitrogens.

Further Nucleophilic Displacements

The high electrophilicity of the C6 carbon facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is readily displaced by a wide range of nucleophiles. chemrxiv.orgnih.gov This reactivity is a cornerstone of the synthetic applications of this and related compounds. The reaction generally proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, whose formation is favored by the electron-deficient nature of the pyrimidine ring. chemrxiv.orgresearchgate.net

A variety of nucleophiles can be employed in these displacement reactions, including amines, alkoxides, and thiolates, leading to a diverse array of substituted pyrimidine derivatives. For instance, reaction with primary or secondary amines can introduce different alkyl or aryl-amino groups at the C6 position. chemrxiv.orgnih.gov Similarly, treatment with alkoxides or thiolates would yield the corresponding ethers or thioethers. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents often being employed to facilitate the formation of the charged intermediate. chemrxiv.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Related 6-Chloropyrimidines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclopentylamine | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | DCM, rt | High | nih.gov |

| 4-Methoxybenzylamine | 4-Amino-6-(4-methoxybenzylamino)pyrimidine | Forcing conditions | Moderate | nih.gov |

| N-Benzylamine | 4,6-Bis(benzylamino)-5-nitropyrimidine | DCM, TEA, rt | - | chemrxiv.org |

Note: The table presents data for structurally related compounds to illustrate the expected reactivity.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyrimidine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.govnih.gov This methodology is widely used to synthesize biaryl and heteroaryl-aryl compounds. The reaction is tolerant of many functional groups, making it a powerful tool in complex molecule synthesis. For related 6-chloropyridazines, Suzuki-Miyaura coupling with various arylboronic acids has been achieved under microwave irradiation with good yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the chloropyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of aryl alkynes and conjugated enynes. The reaction conditions are generally mild, often carried out at room temperature with an amine base. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyrimidine with primary or secondary amines. wikipedia.org It serves as a powerful alternative to traditional SNAr reactions for the synthesis of arylamines, especially for less reactive amines or when milder conditions are required. The reaction's scope is broad, accommodating a wide variety of amines and aryl halides. wikipedia.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Related Chloro-Heterocycles

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd catalyst | K3PO4 | Dioxane/H2O | 97 | nih.gov |

| Suzuki-Miyaura | Arylboronic acids | Pd-SPhos | - | - | Moderate to Good | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine base | - | - | wikipedia.org |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst/Phosphine (B1218219) ligand | - | - | - | wikipedia.org |

Note: The table presents data for structurally related compounds to illustrate the expected reactivity.

Reduction of the Chloro Group

The reductive dehalogenation of the chloro group to a hydrogen atom is a potential transformation, although less common than substitution or coupling reactions. This can be achieved through catalytic hydrogenation, typically using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. tcichemicals.comrsc.org This reaction would convert this compound into N-ethyl-5-nitropyrimidin-4-amine, providing access to a different class of pyrimidine derivatives.

Transformations Involving the N-Ethylamino Group

The N-ethylamino group at the C4 position can also participate in various chemical reactions, further expanding the synthetic utility of the parent molecule.

Alkylation and Acylation Reactions of the Amine Nitrogen

The secondary amine of the N-ethylamino group can undergo further alkylation or acylation. nih.govchemrxiv.orgakademisains.gov.mynih.gov Alkylation with an appropriate alkyl halide or other electrophile would yield a tertiary amine. nih.gov Acylation, typically using an acyl chloride or anhydride, would lead to the corresponding N-ethyl-N-acyl-5-nitropyrimidin-4-amine. oregonstate.eduacs.orgnih.gov These reactions can be used to introduce a variety of functional groups, modifying the steric and electronic properties of the molecule.

Table 3: Examples of N-Alkylation and N-Acylation on Related Amines

| Reaction Type | Reagent | Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Bromide/Iodide | K2CO3, inert atmosphere | Tertiary Amine | akademisains.gov.my |

| N-Alkylation | Alcohols | Ru-based catalyst | Secondary/Tertiary Amine | nih.gov |

| N-Acylation | Acetic Anhydride/Acetyl Chloride | - | N-Acetyl Amine | nih.gov |

| N-Acylation | Carboxylic Acid Derivatives | - | Amide | oregonstate.eduacs.org |

Note: The table presents general reactivity patterns for N-alkylation and N-acylation of amines.

Participation in Cyclization Reactions

The N-ethylamino group, in concert with the adjacent nitro group, can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, after reduction of the nitro group to an amino group, the resulting 5,6-diaminopyrimidine derivative can undergo cyclization with various one-carbon electrophiles (e.g., formic acid, orthoesters) to form purine (B94841) ring systems. nih.govresearchgate.net This strategy is a classical and powerful method for the synthesis of substituted purines, which are important scaffolds in medicinal chemistry. Furthermore, the amino group can be involved in cyclization reactions with bifunctional reagents to construct other heterocyclic rings fused to the pyrimidine core. nih.govchemrxiv.orgfrontiersin.org

Reactions of the Nitro Group

The nitro group at the C5 position of the pyrimidine ring is a key functional group that significantly influences the reactivity of this compound. Its strong electron-withdrawing nature activates the pyrimidine ring for certain reactions and can itself undergo chemical transformations.

Reduction of the Nitro Group to Amino

The reduction of the nitro group in 5-nitropyrimidine (B80762) derivatives to an amino group is a fundamental transformation, providing a crucial intermediate for the synthesis of various biologically active compounds, including purine analogues. In a reaction analogous to that of a similar compound, 6-chloro-N-methyl-N-phenylpyrimidin-4-amine, the nitro group of this compound can be reduced to yield 6-chloro-N-ethylpyrimidine-4,5-diamine. nih.govnih.gov This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid or an ammonium (B1175870) salt. nih.govnih.gov

A typical laboratory-scale procedure involves dissolving the starting nitropyrimidine in a mixture of ethanol (B145695) and water, followed by the addition of iron powder and ammonium chloride. The mixture is then heated under reflux for several hours. nih.gov The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the iron residues, and the product is extracted and purified. nih.gov

Table 1: Reaction Conditions for the Reduction of a 5-Nitropyrimidine Derivative

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

Role of the Nitro Group as an Activating Group in SNAr

The nitro group plays a pivotal role as a strong electron-withdrawing group, which significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a consequence of the nitro group's ability to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. acs.org

In the case of this compound, the nitro group at the C5 position, along with the nitrogen atoms in the pyrimidine ring, withdraws electron density from the ring. This makes the carbon atoms, particularly those at positions C4 and C6 which are attached to halogen atoms, more electrophilic and thus more susceptible to attack by nucleophiles. Research on related 6-alkoxy-4-chloro-5-nitropyrimidines has shown that the chlorine atom is a preferred leaving group over alkoxy groups in SNAr reactions with primary amines. acs.org This highlights the high reactivity of the C4/C6 positions in 5-nitropyrimidines that are substituted with a good leaving group like chlorine. The activating effect of the nitro group is crucial for the sequential and regioselective substitution of halogens, which is a key strategy in the synthesis of polysubstituted pyrimidines. acs.org

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple reactive sites in this compound and its derivatives allows for various intramolecular reactions, leading to the formation of complex heterocyclic systems.

Formation of Condensed Heterocyclic Ring Systems

Following the reduction of the nitro group to a diamine, the resulting 6-chloro-N-ethylpyrimidine-4,5-diamine is a versatile precursor for the synthesis of condensed heterocyclic systems, most notably purines. The two adjacent amino groups can react with a variety of one-carbon synthons to form a five-membered imidazole (B134444) ring fused to the pyrimidine core.

For instance, reaction of the diamine with reagents like triethyl orthoformate or formic acid can lead to the formation of the corresponding 6-chloro-9-substituted purine. This cyclization is a common and efficient method for constructing the purine ring system. While a direct example for the N-ethyl derivative is not detailed in the provided search results, the synthesis of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine from 2,6-dichloro-9-isopropyl-9H-purine demonstrates the amenability of the purine core to have an N-ethylamino substituent. researchgate.net Furthermore, studies on related 6-alkylamino-4-chloro-5-nitropyrimidines have shown their utility in synthesizing pyrrolo[3,2-d]pyrimidines, another class of condensed heterocycles.

Table 2: Examples of Condensed Heterocycle Formation from Pyrimidine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 6-Alkylamino-4-chloro-5-nitropyrimidines | Diethyl malonate, Ethyl cyanoacetate, Ethyl acetoacetate | Pyrrolo[3,2-d]pyrimidines | |

| 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine | (Not specified, general method) | Purine derivative | nih.gov |

Intramolecular Oxidation-Reduction Reactions

Based on the reviewed scientific literature, there are no specific examples of intramolecular oxidation-reduction reactions involving this compound. While the reduction of the nitro group is a redox reaction, it is typically an intermolecular process requiring an external reducing agent. An intramolecular redox reaction would necessitate another part of the molecule to be oxidized while the nitro group is reduced, a phenomenon not documented for this specific compound in the available sources.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine, distinct signals corresponding to each type of proton are expected. The aromatic proton on the pyrimidine (B1678525) ring is anticipated to appear as a singlet in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms and the nitro group. libretexts.orglibretexts.org The N-ethyl group would present as a quartet for the methylene (B1212753) protons (–CH₂–) and a triplet for the methyl protons (–CH₃). The methylene quartet, directly attached to the nitrogen atom, would likely be found in the range of 3.5-4.5 ppm, while the methyl triplet would appear further upfield, around 1.2-1.6 ppm. The coupling between these two sets of protons would exhibit a typical coupling constant (J-value) of approximately 7 Hz. An additional broad singlet for the amine proton (N-H) might be observed, with its chemical shift being highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the six carbon atoms are expected. The carbon atoms of the pyrimidine ring would resonate at the downfield end of the spectrum (typically 140-160 ppm) due to the influence of the nitrogen atoms, the chloro, and the nitro substituents. nih.gov The carbon atom bearing the chlorine (C6) and the carbon attached to the nitro group (C5) would have their chemical shifts significantly affected. The carbons of the N-ethyl group would appear in the upfield region, with the methylene carbon (–CH₂) expected around 40-50 ppm and the methyl carbon (–CH₃) at approximately 10-20 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. cdnsciencepub.comresearchgate.netnih.gov

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signal to its corresponding pyrimidine carbon and the methylene and methyl proton signals to their respective carbon signals.

| ¹H NMR - Expected Chemical Shifts | ¹³C NMR - Expected Chemical Shifts |

| Proton | δ (ppm) |

| Pyrimidine-H | 8.0 - 9.0 |

| N-H (amine) | Variable |

| Methylene (-CH₂-) | 3.5 - 4.5 |

| Methyl (-CH₃) | 1.2 - 1.6 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. chemrxiv.orgnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₆H₇ClN₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This technique is definitive in confirming the molecular formula and serves as a crucial piece of evidence for the compound's identity.

| HRMS Data | |

| Molecular Formula | C₆H₇ClN₄O₂ |

| Isotopic Pattern | Presence of M and M+2 peaks due to ³⁵Cl/³⁷Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.org The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group.

C-H Stretches: Absorptions for the sp³ C-H bonds of the ethyl group would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the pyrimidine ring would be observed just above 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group is characterized by two strong absorption bands. orgchemboulder.comspectroscopyonline.comquora.com An asymmetric stretching vibration is expected in the range of 1550-1475 cm⁻¹, and a symmetric stretching vibration would appear between 1360-1290 cm⁻¹. orgchemboulder.com These are typically among the strongest bands in the spectrum.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring would give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration would be found in the fingerprint region, typically between 800-600 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| C-H (sp²) | 3000 - 3100 |

| C-H (sp³) | 2850 - 3000 |

| N-O (asymmetric) | 1550 - 1475 |

| N-O (symmetric) | 1360 - 1290 |

| C=N, C=C (aromatic) | 1600 - 1400 |

| C-Cl | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.govrsc.org Aromatic and heteroaromatic systems, such as the nitropyrimidine core of the target compound, exhibit characteristic UV absorptions. The spectrum of this compound, when dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show one or more absorption maxima (λmax). These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system of the pyrimidine ring, which is further influenced by the electron-withdrawing nitro group and the electron-donating amino group. For similar pyrimidine derivatives, λmax values are often observed in the range of 250-350 nm. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. researchgate.netnih.govacs.orgacs.org If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. This would confirm the planar structure of the pyrimidine ring and the geometry of the substituents, offering an unambiguous confirmation of the compound's structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for a quick assessment of purity and for determining the appropriate solvent system for column chromatography purification. A single spot on the TLC plate under various solvent conditions would be an initial indicator of a pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. researchgate.netwiley.comresearchgate.net For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be employed. researchgate.net A pure sample would ideally show a single sharp peak in the chromatogram. The purity can be quantified by integrating the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govamazonaws.comkyushu-u.ac.jp This technique is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS can be used to assess its purity. The retention time from the GC provides a measure of the compound's identity under specific conditions, while the mass spectrum of the eluting peak confirms its molecular weight and provides fragmentation information that can aid in structural confirmation.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the reaction mechanisms of nitropyrimidines, particularly in the context of Nucleophilic Aromatic Substitution (SNAr). These methods allow for the detailed exploration of potential energy surfaces, providing insights into the feasibility of different reaction pathways. nih.gov

Analysis of Transition States and Reaction Intermediates

The SNAr reaction of chloronitropyrimidines with amines is a subject of mechanistic debate, centering on whether it proceeds through a stepwise or a concerted mechanism. chemrxiv.org Computational studies on analogous systems, such as the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines, have been instrumental in clarifying these pathways. chemrxiv.orgnih.gov

Calculations of free energy barriers (ΔG‡) using methods like the M06-2X/6-31G* level of theory help to quantify the energy required for these transformations and predict reaction rates according to Transition State Theory (TST). chemrxiv.org

Table 1: Calculated Free Energy Reaction Barriers and Rate Constants for a Sequential SNAr Reaction of a Related Pyrimidine (B1678525) System chemrxiv.org

| Reaction Step (Transition State) | ΔG‡ (kcal mol-1) | Calculated Rate Constant, k (L mol-1 s-1) |

|---|---|---|

| TS23 (First Substitution: Cl replaced) | 13.13 | 1.48 × 103 |

| TS35 (Second Substitution: Alkoxy replaced) | 17.41 | 1.08 |

| TS65 (Alternative Second Substitution) | 12.50 | 4.29 × 103 |

Note: Data is for the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with methylamine, serving as an illustrative model. The transition states (TS) are numbered based on the reaction scheme in the source study. chemrxiv.org

Role of Meisenheimer Complexes in SNAr Pathways

A central feature in the SNAr mechanism is the potential formation of a Meisenheimer complex, an anionic σ-adduct that results from the nucleophilic attack on the electron-deficient aromatic ring. wikipedia.orgresearchgate.net The stability and role of this complex are critical in defining the reaction pathway. nih.govfrontiersin.org It can exist as a true, stable reaction intermediate or merely as a transition state. chemrxiv.orgresearchgate.net

For nitropyrimidines, the strong electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer complex. nih.gov Computational studies have indicated that the nature of the leaving group significantly influences the complex's stability. In reactions of 6-alkoxy-4-chloro-5-nitropyrimidines, a stable Meisenheimer complex was identified in the pathway for the substitution of the alkoxy group, but not for the chlorine group. chemrxiv.org This suggests that the reaction involving the chloride leaving group, as in 6-chloro-N-ethyl-5-nitropyrimidin-4-amine, may proceed through a concerted mechanism where the Meisenheimer-like structure represents the transition state. chemrxiv.org The tetrazole moiety in related fused pyrimidine systems can also stabilize the Meisenheimer complex intermediate, enhancing the reaction rate. nih.gov

Investigation of Pre-Reactive Molecular Complexes

Before the formation of the covalent bond characteristic of the Meisenheimer complex, reactant molecules can form non-covalently bonded pre-reactive complexes. wuxiapptec.com These complexes, often stabilized by hydrogen bonding or π-π stacking interactions, can play a significant role in the reaction's regioselectivity. For example, in the reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides, a hydrogen bond forms between the acidic proton of the methylsulfonyl group and the incoming nucleophile. wuxiapptec.com This interaction directs the nucleophilic attack to the C-2 position, lowering the transition state energy for that pathway. wuxiapptec.com Similar pre-reactive alignments could influence the reactivity of this compound, where hydrogen bonding between the amine nucleophile and the nitro group or ring nitrogens could orient the reactants favorably for substitution.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like this compound. wjarr.comresearchgate.net By calculating properties derived from the electron density, DFT provides valuable insights into how a molecule will behave in a chemical reaction.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. wjarr.comresearchgate.net The distribution of these frontier orbitals can predict the sites of nucleophilic and electrophilic attack. For pyrimidines, the LUMO lobes are often located on the carbon atoms susceptible to nucleophilic attack, such as C-2, C-4, and C-6. wuxiapptec.comwuxiapptec.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. tandfonline.commdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. tandfonline.com Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), can be calculated to quantify and compare the reactivity of different compounds. wjarr.com

Table 2: Illustrative Global Reactivity Descriptors for Pyrimidine Derivatives Calculated via DFT wjarr.com

| Parameter | Description | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.57 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.94 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.63 |

| Chemical Hardness (η) | Resistance to charge transfer | 1.81 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.88 |

Note: Values are representative for a class of pyrimidine derivatives and serve as an illustration of the data obtained from DFT calculations. wjarr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While specific MD studies on the reactivity of this compound were not found, this technique is invaluable for understanding its behavior in solution. Molecular Dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. rjeid.commdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C4-N bond and the flexibility of the N-ethyl group. These conformations can have different energies and reactivities. Furthermore, MD simulations are crucial for studying solvent effects. They can reveal how solvent molecules arrange around the pyrimidine ring and the reacting functional groups, and how this solvent shell stabilizes or destabilizes reactants, transition states, and intermediates. This explicit modeling of the solvent environment is critical for accurately predicting reaction rates and mechanisms in solution. rjeid.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their properties. While often used for biological activity, QSAR can also be applied to chemical reactivity.

For a series of substituted nitropyrimidines, a QSAR model could be developed to predict their reaction rates in SNAr reactions. This would involve calculating a set of molecular descriptors for each compound using computational methods like DFT. These descriptors could include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices. The model would then correlate these descriptors with experimentally measured reaction rate constants. Once a statistically robust QSAR model is established, it could be used to predict the reactivity of new, yet-to-be-synthesized analogues of this compound, thereby guiding synthetic efforts toward compounds with desired reactivity profiles.

Applications of 6 Chloro N Ethyl 5 Nitropyrimidin 4 Amine As a Synthetic Precursor

Synthesis of Novel Nucleoside Analogs

While direct synthesis of nucleoside analogs from 6-chloro-N-ethyl-5-nitropyrimidin-4-amine is not extensively documented in readily available literature, its structural framework is highly amenable to the creation of modified pyrimidine (B1678525) bases which are subsequently converted into nucleoside analogs. The general strategy involves the initial synthesis of a desired heterocyclic base, which is then coupled with a protected sugar moiety, typically a ribose or deoxyribose derivative.

The pyrimidine core of this compound serves as the foundation for the aglycone portion of the nucleoside analog. The synthetic pathway would first involve the chemical modification of the pyrimidine, for example, through cyclization reactions following the reduction of the nitro group to create fused heterocyclic systems like those discussed in the following sections. Once the desired heterocyclic base is formed, it can be subjected to glycosylation reactions to introduce the sugar component, leading to the formation of the target nucleoside analog. This multi-step approach allows for the generation of a wide variety of nucleoside analogs with potential applications in antiviral or anticancer research.

Formation of Diverse Purine (B94841) Derivatives

The conversion of this compound into a variety of purine derivatives is a cornerstone of its synthetic utility. The general and well-established pathway involves a two-step sequence: reduction of the 5-nitro group to an amino group, followed by cyclization to form the imidazole (B134444) ring of the purine system.

Development of Purine Libraries for Chemical Biology Research

The systematic and sequential reactivity of precursors like this compound makes them ideal for the creation of purine libraries. chemimpex.com These libraries, which consist of a large number of structurally related purine compounds, are invaluable tools in chemical biology and drug discovery for screening against biological targets such as protein kinases. researchgate.netchemicalbook.comchemicalbook.comrsc.orggoogle.com

The synthesis of such libraries often employs solid-phase or solution-phase combinatorial techniques. chemimpex.com Starting with a 4,6-dihalo-5-nitropyrimidine, the first amine (in this case, ethylamine) is introduced at the C4 position. The reactivity of the remaining chloro group at the C6 position allows for the introduction of a second, diverse set of amines. Subsequent reduction of the nitro group and cyclization with a one-carbon source (like triethyl orthoformate or formic acid) yields a library of purines with varied substituents at the 6- and 9-positions. rsc.org This methodical approach enables the rapid generation of hundreds or thousands of distinct purine derivatives for high-throughput screening.

Synthetic Routes to Substituted Purines

The fundamental synthetic route to purines from this compound begins with the reduction of the 5-nitro group to generate the highly reactive intermediate, 6-chloro-N4-ethylpyrimidine-4,5-diamine. This reduction is commonly achieved using reagents such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation. rsc.org

Once the diamine is formed, the imidazole ring is constructed by reaction with a cyclizing agent. A variety of one-carbon electrophiles can be used for this purpose, leading to different substitutions at the C8 position of the purine ring. For instance, reaction with triethyl orthoformate yields an unsubstituted C8 purine, while using an aldehyde will introduce a substituent corresponding to the aldehyde's R group at the C8 position. rsc.org The final step often involves the displacement of the C6-chloro group with various nucleophiles to complete the synthesis of the desired polysubstituted purine.

A representative reaction scheme is as follows:

Reduction: this compound is treated with a reducing agent (e.g., SnCl₂) to yield 6-chloro-N⁴-ethylpyrimidine-4,5-diamine.

Cyclization: The resulting diamine is reacted with a cyclizing agent (e.g., triethyl orthoformate) to form the 6-chloro-9-substituted-9H-purine.

Further Derivatization: The C6-chloro group can be subsequently displaced by a variety of nucleophiles (amines, alcohols, thiols) to introduce further diversity.

Construction of Other Fused and Polycyclic Heterocycles

The reactivity of this compound extends beyond purine synthesis to the construction of other important fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines and thiazolo[5,4-d]pyrimidines. These scaffolds are also of significant interest in medicinal chemistry.

For the synthesis of pyrrolo[3,2-d]pyrimidines , a reaction pathway analogous to that for purines is followed, but with different cyclizing precursors. For example, reaction of the corresponding 5-amino-6-chloropyrimidine intermediate with α-haloketones can lead to the formation of the pyrrole (B145914) ring fused to the pyrimidine core. Research on the related 4-chloro-6-methylamino-5-nitropyrimidine has shown its reaction with reagents like diethyl malonate, followed by reduction and cyclization, yields pyrrolo[3,2-d]pyrimidine derivatives. rsc.orgresearchgate.net

The synthesis of thiazolo[5,4-d]pyrimidines involves the reaction of a 4,5-diaminopyrimidine (B145471) with an isothiocyanate. asianpubs.org In this context, the 5-amino derivative of this compound would be a key intermediate. Reaction with an isothiocyanate would lead to a thiourea (B124793) derivative, which then cyclizes to form the thiazole (B1198619) ring fused to the pyrimidine. This method provides a direct route to 2-amino-substituted thiazolo[5,4-d]pyrimidines. asianpubs.org

Design and Synthesis of Chemically Versatile Scaffolds for Further Derivatization

This compound is an exemplary scaffold for the design and synthesis of more complex molecules intended for further chemical modification. Its utility lies in the sequential and controlled manner in which its reactive sites can be addressed.

The initial displacement of the C6-chloro group with a primary or secondary amine is a common first step. This reaction is typically regioselective due to the electronic activation provided by the adjacent nitro group. The resulting N-substituted-5-nitropyrimidine is itself a versatile intermediate.

Following the reduction of the nitro group, the resulting 5-aminopyrimidine (B1217817) derivative can undergo a wide range of cyclization reactions, as detailed in the sections above, to produce various bicyclic systems. The presence of the remaining chloro group on these fused scaffolds provides a handle for further diversification through nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This "scaffold-first" approach is a powerful strategy in medicinal chemistry for building libraries of compounds around a common core, which is particularly useful in the development of kinase inhibitors. nih.govbeilstein-journals.org

Below is a table summarizing some of the key transformations and the resulting heterocyclic systems derived from 6-chloro-N-alkyl-5-nitropyrimidine precursors.

| Precursor | Reagents | Resulting Scaffold | Reference(s) |

| 6-chloro-N-alkyl-5-nitropyrimidine | 1. Reduction (e.g., SnCl₂) 2. Cyclization (e.g., triethyl orthoformate) | Substituted Purine | rsc.org |

| 6-chloro-N-alkyl-5-nitropyrimidine | 1. Reaction with C-nucleophile (e.g., diethyl malonate) 2. Reduction 3. Cyclization | Pyrrolo[3,2-d]pyrimidine | rsc.orgresearchgate.net |

| 6-chloro-N-alkyl-5-nitropyrimidine | 1. Reduction 2. Reaction with isothiocyanate | Thiazolo[5,4-d]pyrimidine | asianpubs.org |

常见问题

Q. What are the optimal synthetic routes for 6-chloro-N-ethyl-5-nitropyrimidin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via palladium-catalyzed amination of 6-chloro-5-nitropyrimidine derivatives with ethylamine. Key parameters include:

Q. Table 1: Representative Reaction Conditions

| Parameter | Value/Component | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃ + R-BINAP | |

| Solvent | Acetonitrile/Toluene | |

| Reaction Time | 3.5 hours | |

| Yield Range | 60–85% (isolated) |

Basic Research Question

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (Bruker Avance III 600 MHz) identifies substituent positions and confirms ethylamine coupling .

- HRMS : High-resolution mass spectrometry (microTOF-Q II) validates molecular weight .

- X-ray Crystallography : Resolves bond angles and nitro group orientation (e.g., mean C–C bond length = 0.003 Å, R factor = 0.034) .

Advanced Tip : For nitro group conformation analysis, compare torsion angles (e.g., C5–N–O2–O1) with structurally similar pyrimidines .

Advanced Research Question

Q. How can computational reaction design improve synthesis efficiency or predict regioselectivity?

Methodological Answer: The ICReDD framework () integrates quantum chemical calculations and information science to:

Predict Reaction Pathways : Simulate transition states for amination at C4 vs. C6 positions.

Optimize Conditions : Machine learning identifies solvent/base combinations that maximize yield .

Resolve Data Contradictions : For example, discrepancies in yields with aromatic vs. aliphatic amines can be modeled via electronic parameter (Hammett σ) correlations .

Q. Table 2: Computational Parameters for Reaction Design

| Parameter | Application | Source |

|---|---|---|

| DFT Calculations | Transition state analysis | |

| Machine Learning | Solvent/base optimization | |

| Hammett σ Values | Regioselectivity prediction |

Advanced Research Question

Q. How can structural modifications (e.g., nitro group substitution) alter the compound’s reactivity or crystallinity?

Methodological Answer:

- Nitro Group Effects : The electron-withdrawing nitro group at C5 stabilizes the pyrimidine ring but may reduce nucleophilic amination at C4. Compare with 6-chloro-N-methyl-5-nitro derivatives () to assess steric/electronic impacts .

- Crystallinity : Introduce trifluoromethyl groups (e.g., 2-(trifluoromethyl)pyrimidine analogs) to enhance crystal packing via halogen bonding .

Experimental Design : Use factorial design () to test variables like substituent size, solvent polarity, and temperature on crystallization outcomes.

Advanced Research Question

Q. How can data contradictions in reaction yields or spectral assignments be systematically resolved?

Methodological Answer:

- Yield Discrepancies : Apply factorial design () to isolate variables (e.g., catalyst loading, solvent purity). For example, Pd₂(dba)₃ degradation in air may explain inconsistent yields; use strict argon atmospheres .

- Spectral Ambiguities : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method) .

Case Study : Conflicting NOE signals in ethylamine derivatives can be resolved via variable-temperature NMR to assess conformational flexibility .

Basic Research Question